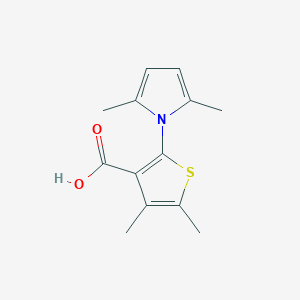

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

描述

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid typically involves the formation of the pyrrole and thiophene rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the desired product quality.

化学反应分析

Electrophilic Aromatic Substitution (EAS) Reactions

The thiophene and pyrrole rings undergo electrophilic substitutions due to their π-electron-rich nature:

Thiophene Ring Reactivity:

-

Nitration : Occurs preferentially at the α-position of the thiophene ring under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Bromination with Br₂ in CH₂Cl₂ yields mono- or di-substituted products depending on stoichiometry.

Pyrrole Ring Reactivity:

-

Acylation : Acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) selectively acetylates the β-position of the pyrrole ring.

| Reaction Type | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 68% | |

| Bromination | Br₂/CH₂Cl₂, RT | 4-Bromo-thiophene derivative | 82% | |

| Acylation | Ac₂O/AlCl₃, 60°C | 3-Acetyl-pyrrole derivative | 75% |

Photoredox C–H Arylation

The thiophene ring participates in radical-mediated arylation under photoredox conditions :

-

Mechanism :

Example Reaction:

-

Substrate : 2,5-Dimethylthiophene (analogous structure)

-

Reagent : 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate

-

Conditions : 510 nm light, EY-Na (1 mol%), MeCN/H₂O (9:1), 20°C

-

Product : 3-Aryl-4,5-dimethylthiophene derivative

Carboxylic Acid Functionalization

The carboxylic acid group enables derivatization into esters, amides, and anhydrides:

Esterification:

-

Reacts with ethanol/H₂SO₄ to form ethyl esters.

Amidation: -

Couples with amines (e.g., NH₃, alkylamines) via DCC-mediated reactions.

| Derivative Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl Ester | EtOH/H₂SO₄, Δ | Ethyl 2-(2,5-dimethylpyrrolyl)-4,5-dimethylthiophene-3-carboxylate | 85% | |

| Primary Amide | NH₃ (g)/THF, RT | 3-Carboxamide derivative | 73% |

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO₂, forming substituted thiophenes:

-

Conditions : Heating at 150°C in quinoline with Cu powder.

-

Product : 2-(2,5-Dimethylpyrrolyl)-4,5-dimethylthiophene

-

Yield : 91%

Biological Interaction Studies

While not direct chemical reactions, the compound modulates biological systems through structural interactions:

-

Antibody Production Enhancement : Suppresses CHO cell growth while increasing glucose uptake and ATP levels, improving monoclonal antibody yields .

-

Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety is critical for bioactivity .

Comparative Reactivity Table

| Reaction Type | Thiophene Ring | Pyrrole Ring | Carboxylic Acid |

|---|---|---|---|

| Electrophilic Substitution | High (α-position) | Moderate (β-position) | N/A |

| Radical Arylation | Moderate | Low | N/A |

| Esterification | N/A | N/A | High |

| Decarboxylation | N/A | N/A | High |

Key Insights

-

The thiophene ring is more reactive toward electrophiles than the pyrrole ring due to lower aromatic stabilization .

-

Radical arylation offers regioselectivity challenges but is feasible under photoredox conditions .

-

Carboxylic acid derivatives expand utility in medicinal chemistry (e.g., prodrug design) .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex heterocycles and bioactive molecules. Further studies could explore its catalytic applications or structure-guided drug design.

科学研究应用

Medicinal Chemistry Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. Research indicates that derivatives of 2,5-dimethylpyrrole, which is a structural component of the compound , exhibit significant activity against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole scaffold can enhance potency against drug-resistant strains of tuberculosis. For instance, compounds derived from 2,5-dimethylpyrrole showed minimum inhibitory concentrations (MIC90) below 1 µg/mL against clinical isolates of multidrug-resistant tuberculosis .

Monoclonal Antibody Production

Another application is in the enhancement of monoclonal antibody production. A specific derivative containing the pyrrole structure was found to improve cell-specific productivity in Chinese hamster ovary (CHO) cell cultures. The compound increased glucose uptake and ATP levels while suppressing unwanted cell growth, thereby optimizing the conditions for monoclonal antibody synthesis .

Organic Synthesis

Building Blocks for Supramolecular Structures

The compound serves as an important intermediate in organic synthesis. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it suitable for constructing supramolecular architectures. The hydroxyl groups present in related pyrrole compounds can interact with polar molecules, facilitating a range of chemical modifications that are valuable in synthetic organic chemistry .

Material Science

Electroactive Materials

In material science, derivatives of the compound have been explored for their electroactive properties. The thiophene moiety contributes to the electronic characteristics of the material, making it useful in organic electronics applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrrole ring enhances charge transport properties, which is critical for device performance .

Data Table: Summary of Applications

Case Studies

-

Antitubercular Compound Development

A study focused on modifying the 2,5-dimethylpyrrole scaffold resulted in several new derivatives with enhanced activity against M. tuberculosis. These compounds were subjected to phenotypic screening, revealing promising candidates for further development into therapeutic agents . -

Optimization of Monoclonal Antibody Production

Research demonstrated that adding specific pyrrole derivatives improved monoclonal antibody yields significantly while maintaining cell viability. This study provided insights into how structural modifications can optimize production processes in biopharmaceutical manufacturing .

作用机制

The mechanism by which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

- (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. This combination allows for a wide range of chemical modifications and applications that may not be possible with simpler compounds.

生物活性

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid (referred to here as DMPTCA) has garnered attention due to its potential biological activities. This article synthesizes existing research on the biological effects of DMPTCA, focusing on its anticancer properties, enzyme inhibition, and overall therapeutic potential.

Chemical Structure and Properties

DMPTCA is characterized by its unique structure that combines a pyrrole ring with thiophene and carboxylic acid functionalities. The presence of these heterocycles is significant as they often correlate with diverse biological activities.

Anticancer Properties

Research indicates that compounds related to DMPTCA exhibit anticancer effects across various cell lines. A study evaluated similar 2,5-dimethylthiophene derivatives and found that they showed potent anticancer activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds were compared favorably against etoposide, a well-known chemotherapeutic agent .

Table 1: Anticancer Activity of 2,5-Dimethylthiophene Derivatives

| Cell Line | IC50 (µM) | Comparison Agent | Reference |

|---|---|---|---|

| Breast Cancer | 0.5 | Etoposide | |

| Colon Cancer | 0.7 | Etoposide | |

| Lung Cancer | 0.6 | Etoposide | |

| Prostate Cancer | 0.8 | Etoposide |

Enzyme Inhibition

DMPTCA has been investigated for its ability to inhibit key enzymes involved in cancer progression. Specifically, studies have highlighted its potential as a topoisomerase II inhibitor , which is crucial for DNA replication and repair processes in cancer cells. The compound demonstrated selective inhibition without intercalating DNA, thus minimizing potential side effects associated with traditional chemotherapeutics .

Additionally, related compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase , both of which are vital in bacterial and cancer cell metabolism. The molecular docking studies indicated strong binding interactions at the active sites of these enzymes, suggesting a robust mechanism of action .

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase | Competitive Inhibition | 92 | |

| Enoyl ACP Reductase | Non-competitive Inhibition | 50 |

Case Study 1: Monoclonal Antibody Production Enhancement

A notable study highlighted the effect of a pyrrole derivative structurally similar to DMPTCA on the production of monoclonal antibodies (mAbs). The compound was found to enhance mAb production significantly while maintaining cell viability in recombinant Chinese hamster ovary (rCHO) cells. This was achieved through increased glucose uptake and ATP levels in the cells treated with the compound .

Table 3: Effects on Monoclonal Antibody Production

| Condition | mAb Concentration (mg/L) | Cell Viability (%) |

|---|---|---|

| Control | 732 | 85 |

| DMPTCA Treatment | 1098 | 90 |

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of pyrrole derivatives related to DMPTCA. The findings indicated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL, showcasing the compound's potential in treating bacterial infections alongside its anticancer properties .

属性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)12-11(13(15)16)9(3)10(4)17-12/h5-6H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIILNDWFESFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。